molecular formula C9H11BrS B6286445 (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane CAS No. 2167757-53-9

(5-Bromo-2,4-dimethylphenyl)(methyl)sulfane

Cat. No.: B6286445
CAS No.: 2167757-53-9
M. Wt: 231.15 g/mol
InChI Key: DDSJGPUXMIFOMF-UHFFFAOYSA-N
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Description

(5-Bromo-2,4-dimethylphenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C9H11BrS. It is commonly used as a reagent in organic synthesis, particularly in the formation of other organosulfur compounds. This compound is characterized by the presence of a bromine atom, two methyl groups, and a methylsulfane group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane involves the reaction of 5-bromo-2,4-dimethylphenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,4-dimethylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromo-2,4-dimethylphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other organosulfur compounds and in cross-coupling reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane involves its interaction with various molecular targets. The bromine atom and the methylsulfane group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects on the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2,4-dimethylphenyl)(methyl)sulfane is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of two methyl groups on the phenyl ring, along with the bromine atom and the methylsulfane group, makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

1-bromo-2,4-dimethyl-5-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrS/c1-6-4-7(2)9(11-3)5-8(6)10/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSJGPUXMIFOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1SC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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